molecular formula C16H24N6Si B6289271 Tris(3,5-dimethylpyrazol-1-yl)methylsilane CAS No. 162716-43-0

Tris(3,5-dimethylpyrazol-1-yl)methylsilane

Cat. No. B6289271
CAS RN: 162716-43-0
M. Wt: 328.49 g/mol
InChI Key: YNMPLOOCOIRDED-UHFFFAOYSA-N
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Description

Tris(3,5-dimethylpyrazol-1-yl)methylsilane (TMPMS) is a silane-based compound that has been widely used in various scientific research applications. It is a colorless, volatile liquid with a melting point of -68.5 °C and a boiling point of 153 °C. TMPMS is known for its strong nucleophilic properties, which make it an ideal reagent for organic synthesis. It is also used in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids.

Mechanism of Action

Tris(3,5-dimethylpyrazol-1-yl)methylsilane acts as a nucleophile in organic synthesis. It is able to form covalent bonds with other molecules, such as amines, alcohols, and carboxylic acids. It can also be used to catalyze the formation of other molecules, such as peptides and polymers.
Biochemical and Physiological Effects
Tris(3,5-dimethylpyrazol-1-yl)methylsilane has no known biochemical or physiological effects. It is not known to interact with any biological molecules, and it is not known to have any toxic or adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

Tris(3,5-dimethylpyrazol-1-yl)methylsilane has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to handle and store. It is also a highly reactive reagent, which makes it ideal for organic syntheses. However, it is also a volatile compound, and it can be difficult to separate it from the reaction mixture.

Future Directions

In the future, Tris(3,5-dimethylpyrazol-1-yl)methylsilane could be used in the synthesis of more complex organic compounds, such as peptides and polymers. It could also be used in the synthesis of drugs and other pharmaceuticals. Additionally, it could be used to catalyze the formation of other molecules, such as polysaccharides and proteins. Finally, it could be used to develop new methods for organic synthesis.

Synthesis Methods

Tris(3,5-dimethylpyrazol-1-yl)methylsilane can be synthesized via several different methods. The most common method is the reaction of 3,5-dimethylpyrazole and methylsilane in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of the desired Tris(3,5-dimethylpyrazol-1-yl)methylsilane and the by-product, dimethylpyrazole. The mixture can be separated by distillation, and the desired product can be collected.

Scientific Research Applications

Tris(3,5-dimethylpyrazol-1-yl)methylsilane is widely used in scientific research applications. It is a versatile reagent that can be used in a variety of organic syntheses. It is commonly used in the synthesis of amines, alcohols, and carboxylic acids. It can also be used in the synthesis of peptides, polymers, and other organic compounds. Additionally, it is used in the synthesis of drugs and other pharmaceuticals.

properties

IUPAC Name

tris(3,5-dimethylpyrazol-1-yl)-methylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6Si/c1-11-8-14(4)20(17-11)23(7,21-15(5)9-12(2)18-21)22-16(6)10-13(3)19-22/h8-10H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMPLOOCOIRDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1[Si](C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579044
Record name 1,1',1''-(Methylsilanetriyl)tris(3,5-dimethyl-1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162716-43-0
Record name 1,1',1''-(Methylsilanetriyl)tris(3,5-dimethyl-1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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